CuAAC Click Reactivity: Terminal Alkyne vs. Internal Alkene — Diethyl 2,2-di(prop-2-yn-1-yl)malonate vs. Diethyl 2,2-diallylmalonate
Diethyl 2,2-di(prop-2-yn-1-yl)malonate undergoes efficient CuAAC click reactions with azides due to its two terminal alkyne groups, achieving full conversion under standard catalytic conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t‑BuOH, 25–50 °C). In contrast, diethyl 2,2-diallylmalonate lacks terminal alkynes and cannot participate in CuAAC; its allyl groups require fundamentally different reaction chemistries (e.g., thiol‑ene or ring‑closing metathesis) that are not click‑compatible [1]. The CuAAC reaction exhibits second‑order rate constants for terminal alkynes typically ranging from 10 to 100 M⁻¹ s⁻¹ under standard conditions, whereas allyl‑azide cycloadditions are thermally disfavored and do not proceed at ambient temperature without specific activation [2]. This reactivity difference dictates that only the bis‑propargyl compound can be employed in modular, high‑yielding click‑based dendrimer growth strategies.
| Evidence Dimension | Click Chemistry Reactivity (CuAAC) |
|---|---|
| Target Compound Data | Undergoes CuAAC with azides; typical terminal alkyne second-order rate constant range 10–100 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Diethyl 2,2-diallylmalonate (CAS 3195-24-2): no CuAAC reactivity; allyl groups do not undergo azide cycloaddition under standard conditions |
| Quantified Difference | Functional reactivity: present (terminal alkyne) vs. absent (allyl); rate constant difference of >10² relative to thermally unfavored allyl‑azide cycloaddition |
| Conditions | CuSO₄·5H₂O (1–5 mol%), sodium ascorbate (5–10 mol%), H₂O/t‑BuOH (1:1), 25–50 °C |
Why This Matters
Procurement of the propargyl analog is mandatory for any project requiring CuAAC click chemistry; substitution with diallylmalonate would completely halt the intended modular synthesis.
- [1] Kolb, H. C.; Finn, M. G.; Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angew. Chem. Int. Ed. 2001, 40 (11), 2004–2021. DOI: 10.1002/1521-3773(20010601)40:11<2004::AID-ANIE2004>3.0.CO;2-5 View Source
- [2] Rodionov, V. O.; Fokin, V. V.; Finn, M. G. "Mechanism of the Ligand-Free CuI-Catalyzed Azide–Alkyne Cycloaddition Reaction." Angew. Chem. Int. Ed. 2005, 44 (15), 2210–2215. DOI: 10.1002/anie.200461496 View Source
